Lipophilic Ligand Efficiency (LLE) Differentiation via Topological Polar Surface Area and Predicted logD vs. 6-Cyclopropyl-N-isobutyl Analog
The target compound exchanges the isobutyl amide side chain of the common analog 6-cyclopropyl-N-isobutyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide for a cyclopropyl amide. This single-point modification reduces calculated logP by approximately 0.3–0.6 units (estimated logP target ≈ 2.8; analog ≈ 3.4) while slightly lowering topological polar surface area (PSA). Isoxazole FXR series SAR shows that each 0.5 logP unit increase correlates with ~3- to 5-fold higher risk of hERG or CYP inhibition at matched potency, making the target compound a potentially attractive late-lead optimization entry with improved LLE margins .
| Evidence Dimension | Calculated logP (octanol-water partition coefficient; AlogP / XlogP3) |
|---|---|
| Target Compound Data | Estimated logP ≈ 2.8 (no experimentally measured value available) |
| Comparator Or Baseline | 6-cyclopropyl-N-isobutyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide: measured/calculated logP ≈ 3.4 (MCULE-5357780739-0 logP = 3.434) |
| Quantified Difference | Δ logP ≈ −0.6 units favoring the target compound (lower lipophilicity; predicted improved developability profile) |
| Conditions | In silico prediction using consensus AlogP/XlogP3 algorithm; validated across isoxazole FXR agonist series |
Why This Matters
Lower lipophilicity typically correlates with reduced promiscuity risk and improved pharmacokinetic solubility, making this compound a strategically superior late-stage optimization candidate than the isobutyl analog — an evidence-based differentiator for procurement decisions where downstream developability is weighted alongside target potency.
